Glyoxalase I inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glyoxalase I inhibitor 1 is a compound that inhibits the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which also includes glyoxalase II. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 1 typically involves the use of structure-based drug design techniques, including molecular docking and pharmacophore modeling. One approach involves the preparation of a substrate solution by adding buffer with methylglyoxal and glutathione, followed by incubation in a water bath at 37°C for 15 minutes . Another method involves the use of zinc-binding groups and robust docking protocols to identify potential inhibitors .

Industrial Production Methods: the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Glyoxalase I inhibitor 1 primarily undergoes inhibition reactions with the glyoxalase I enzyme. The enzyme catalyzes the isomerization of hemithioacetal adducts formed spontaneously from a glutathionyl group and aldehydes such as methylglyoxal .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include methylglyoxal, glutathione, and various zinc-binding groups. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of buffers .

Major Products: The major products formed from the reactions involving this compound are typically the inhibited forms of glyoxalase I, which result in the accumulation of cytotoxic methylglyoxal and other α-oxoaldehydes .

Applications De Recherche Scientifique

Glyoxalase I inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I, leading to the accumulation of toxic metabolites and apoptosis .

Mécanisme D'action

The mechanism of action of glyoxalase I inhibitor 1 involves the inhibition of the glyoxalase I enzyme, which catalyzes the detoxification of methylglyoxal. By inhibiting this enzyme, this compound prevents the conversion of methylglyoxal to less toxic compounds, leading to the accumulation of cytotoxic levels of methylglyoxal. This accumulation induces oxidative stress, protein modification, and apoptosis in cells .

Comparaison Avec Des Composés Similaires

Glyoxalase I inhibitor 1 can be compared with other glyoxalase I inhibitors, such as S-p-bromobenzylglutathione cyclopentyl diester and trans-resveratrol . These compounds also inhibit glyoxalase I but may differ in their potency, selectivity, and therapeutic applications. This compound is unique in its specific binding affinity and the ability to induce cytotoxic stress in cancer cells, making it a promising candidate for cancer therapy .

List of Similar Compounds:- S-p-bromobenzylglutathione cyclopentyl diester

- Trans-resveratrol

- Hesperetin

- Nordihydroguaiaretic acid

Propriétés

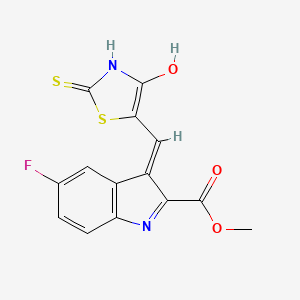

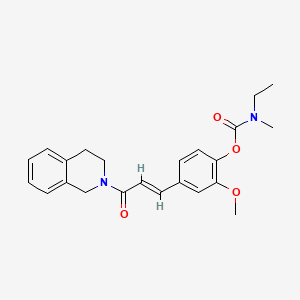

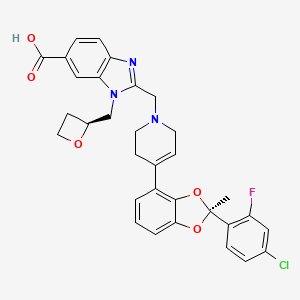

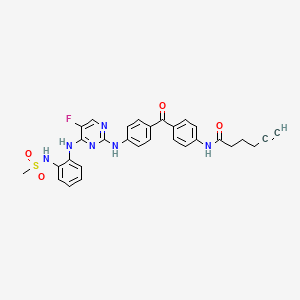

Formule moléculaire |

C30H27FN6O4S |

|---|---|

Poids moléculaire |

586.6 g/mol |

Nom IUPAC |

N-[4-[4-[[5-fluoro-4-[2-(methanesulfonamido)anilino]pyrimidin-2-yl]amino]benzoyl]phenyl]hex-5-ynamide |

InChI |

InChI=1S/C30H27FN6O4S/c1-3-4-5-10-27(38)33-22-15-11-20(12-16-22)28(39)21-13-17-23(18-14-21)34-30-32-19-24(31)29(36-30)35-25-8-6-7-9-26(25)37-42(2,40)41/h1,6-9,11-19,37H,4-5,10H2,2H3,(H,33,38)(H2,32,34,35,36) |

Clé InChI |

DGEWUSNDDNEYDE-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)NC(=O)CCCC#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.